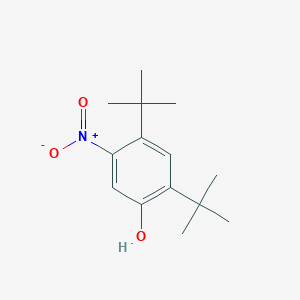

2,4-Di-tert-butyl-5-nitrophenol

説明

Contextualization within Substituted Phenolic and Nitroaromatic Compounds Research

Substituted phenols are a class of organic compounds that feature a hydroxyl group attached to an aromatic ring, which also bears other functional groups. iitk.ac.in These compounds are fundamental building blocks in organic synthesis and are widely used across the chemical industry, including in the preparation of pharmaceuticals. chemistryviews.org The synthesis of substituted phenols often involves electrophilic aromatic substitution, where an electrophile is introduced into the benzene (B151609) ring. iitk.ac.inlibretexts.org The hydroxyl group is a strong activating group, making the aromatic ring highly reactive towards such substitutions. wikipedia.org

Nitroaromatic compounds are characterized by the presence of at least one nitro group (-NO₂) bonded to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which significantly influences the chemical properties of the molecule. wikipedia.org This property makes the aromatic ring less susceptible to electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The synthesis of nitroaromatics is typically achieved through nitration, a process that involves the reaction of an aromatic compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. nih.gov The reduction of the nitro group to an amine (-NH₂) is a crucial transformation in organic synthesis, as it provides a pathway to aromatic amines, which are themselves valuable industrial intermediates. wikipedia.org

2,4-Di-tert-butyl-5-nitrophenol fits squarely within both categories. It is synthesized from 2,4-di-tert-butylphenol (B135424), a common industrial chemical used as a starting material for antioxidants and UV absorbers. wikipedia.org The nitration of 2,4-di-tert-butylphenol introduces the nitro group, yielding the title compound and altering its chemical reactivity for subsequent synthetic steps.

Significance as a Key Synthetic Intermediate in Complex Organic Molecule Construction

The conversion of this compound to 5-Amino-2,4-di-tert-butylphenol (B1521839) is achieved through the chemical reduction of the nitro group. A common laboratory method for this reduction involves using a catalyst, such as palladium on activated carbon (Pd/C), in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265). chemicalbook.com This reaction efficiently converts the nitro group into an amino group, yielding the desired aminophenol product. chemicalbook.com

Table 2: Synthesis of 5-Amino-2,4-di-tert-butylphenol

| Step | Description |

|---|---|

| Starting Material | This compound chemicalbook.com |

| Reagents | Palladium on activated carbon (Pd/C), Ammonium formate chemicalbook.com |

| Solvent | Ethanol (B145695) chemicalbook.com |

| Reaction Condition | Reflux chemicalbook.com |

| Product | 5-Amino-2,4-di-tert-butylphenol chemicalbook.com |

This table outlines a typical laboratory procedure for the reduction of the nitro group.

The resulting compound, 5-Amino-2,4-di-tert-butylphenol, is itself a crucial intermediate in the preparation of the pharmaceutical agent Ivacaftor. google.com Ivacaftor is a drug used for the treatment of cystic fibrosis. The synthesis of such complex therapeutic agents often requires multi-step pathways where each intermediate, like this compound, plays a pivotal role.

Overview of Contemporary Research Directions Involving the Chemical Compound

Contemporary research involving this compound is largely driven by its role in pharmaceutical synthesis. The development of efficient and scalable synthetic routes to its derivatives remains a key focus. Research efforts are directed towards optimizing the reaction conditions for both the nitration of 2,4-di-tert-butylphenol and the subsequent reduction of the nitro group to form 5-Amino-2,4-di-tert-butylphenol. chemicalbook.comgoogle.com

A broader area of relevant research is the development of novel catalytic systems for organic transformations. For instance, new biocatalytic methods are being explored for the synthesis of substituted phenols, which could offer cleaner and more efficient alternatives to traditional chemical methods. chemistryviews.org Similarly, research into the catalytic reduction of nitroaromatic compounds on metal surfaces is of considerable interest, as these reactions are central to the environmental fate and industrial application of this class of chemicals. nih.govmdpi.com While not always studying this compound directly, these fundamental studies in catalysis and reaction mechanisms can be applied to improve its synthesis and utilization as an intermediate.

Furthermore, the synthesis of various isomers and derivatives of nitrated di-tert-butylphenols continues to be an area of study, often for their potential use as stabilizers in materials science or as building blocks for other functional molecules.

Structure

3D Structure

特性

IUPAC Name |

2,4-ditert-butyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYWRSFQRIVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657692 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-57-3 | |

| Record name | 2,4-Di-tert-butyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Di Tert Butyl 5 Nitrophenol

Established Synthetic Routes and Reaction Pathways

The primary strategies for synthesizing 2,4-Di-tert-butyl-5-nitrophenol involve either the direct nitration of a phenolic precursor or a multi-step approach that utilizes a protecting group to direct the nitration to the desired position.

Direct Nitration Approaches of Phenolic Precursors

The most straightforward approach to synthesizing nitrophenols is the direct electrophilic aromatic substitution on the corresponding phenol (B47542). In the case of this compound, the starting material is 2,4-di-tert-butylphenol (B135424). wikipedia.org This reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a stronger acid like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Alternative nitrating agents have also been explored. For instance, tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenolic substrates, proceeding through the formation of O-nitrosyl intermediates prior to C-nitration. nih.gov However, direct nitration of 2,4-di-tert-butylphenol is often hampered by a lack of regioselectivity, leading to a mixture of isomers, including the undesired 2,4-di-tert-butyl-6-nitrophenol (B1297931). google.com

Nitration of Protected 2,4-Di-tert-butylphenol Derivatives (e.g., Methyl Carbonate)

To overcome the regioselectivity issues associated with direct nitration, a common strategy involves the temporary protection of the reactive hydroxyl group. A widely used method employs a methyl carbonate protecting group. google.comgoogle.com

The process begins with the reaction of 2,4-di-tert-butylphenol with methyl chloroformate. This reaction is typically conducted in a solvent like methylene (B1212753) chloride in the presence of a base, such as triethylamine, and a catalyst like N,N-dimethylaminopyridine, to yield 2,4-di-tert-butylphenyl methyl carbonate. google.com This protected intermediate is then subjected to nitration. The presence of the bulky carbonate group influences the position of electrophilic attack, favoring the formation of the 5-nitro isomer, 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. google.comuni.lunih.gov

Hydrolytic Cleavage of Nitro-Substituted Carbonate Intermediates

The final step in the protected synthesis route is the removal of the methyl carbonate group to unveil the phenolic hydroxyl group. This deprotection is typically achieved through hydrolysis. google.com The 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate intermediate is treated with an acid or base to cleave the carbonate ester, yielding the final product, this compound. This multi-step pathway, while more complex, provides a more reliable route to the specific 5-nitro isomer. google.com

Regioselectivity Control and Isomer Separation in Nitration Processes

Controlling the position of nitration (regioselectivity) is a central challenge in the synthesis of this compound. The phenol's aromatic ring is activated by the hydroxyl group and the two tert-butyl groups. The hydroxyl group is an ortho-, para-director, while the bulky tert-butyl groups provide significant steric hindrance.

In direct nitration, the electrophile (NO₂⁺) can attack several positions on the ring. The positions ortho and para to the powerful activating hydroxyl group are electronically favored. This leads to the formation of a mixture of isomers, primarily the 6-nitro and 5-nitro products. One patent indicates that direct nitration exhibits low selectivity and low yield for the desired isomer. google.com This necessitates difficult purification steps, such as column chromatography, to isolate the target compound from the undesired isomers, which significantly increases costs and limits large-scale production. google.com

The protection strategy described in section 2.1.2 is the primary method for controlling regioselectivity. By converting the hydroxyl group to a less activating and sterically demanding methyl carbonate group, the electronic and steric influences on the aromatic ring are altered, directing the incoming nitro group preferentially to the 5-position. google.com

| Method | Key Feature | Advantage | Disadvantage | Purification |

| Direct Nitration | One-step reaction of 2,4-di-tert-butylphenol with a nitrating agent. | Simpler procedure. | Poor regioselectivity, leading to a mixture of isomers. google.com | Requires extensive purification, often by column chromatography. google.com |

| Protected Nitration | Multi-step route involving protection (e.g., as methyl carbonate), nitration, and deprotection. google.comgoogle.com | High regioselectivity for the 5-nitro isomer. | More complex, multi-step synthesis. | Simpler purification as the desired isomer is the major product. |

Optimization Strategies for Synthetic Efficiency and Product Purity

To enhance the practicality of the synthesis for industrial applications, research focuses on optimizing reaction conditions to maximize yield and purity.

Parameter Variation in Reaction Conditions (e.g., Temperature, Solvent Polarity, Catalyst Loading)

The efficiency of the nitration process is highly sensitive to several reaction parameters. Careful control of these variables is essential for achieving optimal results.

Temperature: Temperature control is critical for managing selectivity. For the direct nitration of 2,4-di-tert-butylphenol, reactions are often conducted at controlled temperatures, ranging from 0°C to room temperature, to favor selective nitration. In the protected route, the initial protection step is also temperature-controlled, often starting at 0°C to 5°C and then warming to room temperature. google.com

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. In a study using tert-butyl nitrite as the nitrating agent, tetrahydrofuran (B95107) (THF) was found to be a highly effective solvent. nih.gov Reactions in THF were both highly selective and reasonably fast, achieving 93% conversion in one hour and becoming nearly quantitative after three hours. nih.gov

Reagent Concentration: The molar ratio of the nitrating agent to the aromatic substrate is a determining factor in the reaction's outcome. frontiersin.org An excess of the nitrating agent is typically required to achieve effective nitration and high yields. frontiersin.org

| Parameter | Condition | Observation | Source |

| Temperature | 0°C to room temperature | Controlled temperature is crucial for ensuring selective nitration. | |

| Solvent | Tetrahydrofuran (THF) with t-BuONO | High conversion (93% in 1h, ~100% in 3h) and high selectivity. | nih.gov |

| Reagents | Methyl Chloroformate, Triethylamine, DMAP | Used for the protection of the hydroxyl group prior to nitration. | google.com |

Application of Design of Experiments (DoE) Frameworks for Process Optimization

Design of Experiments (DoE) represents a powerful statistical methodology for the systematic and efficient optimization of chemical processes. It allows for the simultaneous investigation of multiple variables to identify the most critical factors influencing a reaction's outcome, such as yield, purity, and reaction time.

While DoE is a widely recognized and valuable tool in modern chemical synthesis for process optimization, a specific, detailed study applying this framework to the synthesis of this compound is not extensively documented in the reviewed scientific literature. The principles of DoE could, however, be hypothetically applied to its synthesis, which typically involves the nitration of 2,4-di-tert-butylphenol. Key parameters for such an optimization study would likely include reaction temperature, the ratio of nitrating agent to substrate, reaction time, and catalyst concentration.

Derivatization from this compound as a Precursor

This compound serves as a valuable starting material for the synthesis of more complex molecules, primarily through the chemical transformation of its functional groups.

Conversion to Organometallic Reagents and Electrophiles (e.g., Trifluoromethanesulfonates)

The conversion of phenols to electrophilic species, such as trifluoromethanesulfonates (triflates), is a common strategy in organic synthesis to enable cross-coupling reactions. Similarly, the formation of organometallic reagents is a cornerstone of modern synthetic chemistry.

Selective Reduction of the Nitro Group to Form Amino Functionalities

A significant application of this compound is its use as a precursor for the synthesis of 5-amino-2,4-di-tert-butylphenol (B1521839). This transformation is achieved through the selective reduction of the nitro group to an amine. This amino-substituted phenol is a key intermediate in the synthesis of pharmaceutically active molecules. google.comgoogle.com

Several methods for this reduction have been reported, primarily employing catalytic hydrogenation.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C):

A common and effective method involves the use of palladium on carbon as a catalyst in the presence of a hydrogen source. A patent discloses a process where this compound is dissolved in isopropyl alcohol, and after adjusting the pH to 3-4 with methanesulfonic acid, it is subjected to hydrogenation using 5% Palladium on carbon (50% wet) under a hydrogen gas pressure of 4-6 kg at room temperature for 90-240 minutes. google.com

Catalytic Hydrogenation with Raney Nickel:

An alternative catalytic system for this reduction is Raney Nickel. In a similar process, this compound is dissolved in isopropyl alcohol and treated with Raney Nickel under a hydrogen gas pressure of 4-6 kg at room temperature for 90-240 minutes. The completion of the reaction is monitored by thin-layer chromatography (TLC). google.com

Reduction with Iron Powder:

Another reported method utilizes iron powder in the presence of an ammonium (B1175870) chloride solution. This compound is heated in ethanol (B145695) with iron powder, and an aqueous solution of ammonium chloride is added. The reaction mixture is stirred at 70-75°C for 2 to 3 hours. google.com

The following table summarizes the reaction conditions for the selective reduction of this compound:

| Reagents | Solvent | Temperature | Time | Pressure | Reference |

| 5% Pd/C (50% wet), Methane (B114726) sulfonic acid, H₂ | Isopropyl alcohol | Room Temp. | 90-240 min | 4-6 kg | google.com |

| Raney Nickel, H₂ | Isopropyl alcohol | Room Temp. | 90-240 min | 4-6 kg | google.com |

| Iron powder, Ammonium chloride | Ethanol, Water | 70-75°C | 2-3 hours | N/A | google.com |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,4-Di-tert-butyl-5-nitrophenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related isomer, 2,4-di-tert-butyl-6-nitrophenol (B1297931), in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. wiley-vch.de A singlet at approximately 11.45 ppm is attributed to the hydroxyl (-OH) proton. wiley-vch.de Two doublets, each representing one aromatic proton (ArH), appear at around 7.97 ppm and 7.28 ppm, with a small coupling constant (⁴J = 2.2 Hz) indicative of a meta-relationship. wiley-vch.de The two tert-butyl groups give rise to two sharp singlets at approximately 1.48 ppm and 1.32 ppm, each integrating to nine protons. wiley-vch.de It is important to note that a potential byproduct of the synthesis is 2-tert-butyl-4,6-dinitrophenol, which shows a different NMR spectrum. wiley-vch.de

While specific ¹H NMR data for this compound was not found in the provided search results, the principles of NMR analysis allow for prediction of its spectrum. One would expect to see a signal for the hydroxyl proton, two distinct signals for the aromatic protons, and two singlets for the non-equivalent tert-butyl groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For the parent compound, 2,4-Di-tert-butylphenol (B135424), distinct signals for all 14 carbon atoms can be resolved, confirming the presence and positioning of the tert-butyl groups and the hydroxyl group on the aromatic ring. chemicalbook.com

Table 1: Representative ¹H NMR Data for a 2,4-Di-tert-butyl-nitrophenol Isomer wiley-vch.de

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.45 | Singlet | 1H | OH |

| 7.97 | Doublet | 1H | ArH |

| 7.28 | Doublet | 1H | ArH |

| 1.48 | Singlet | 9H | C(CH₃)₃ |

| 1.32 | Singlet | 9H | C(CH₃)₃ |

| Data for 2,4-di-tert-butyl-6-nitrophenol in CDCl₃ |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, its monoisotopic mass is calculated to be 251.152144 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can experimentally verify this mass with high accuracy, confirming the molecular formula C₁₄H₂₁NO₃. sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the mass spectrum of the related isomer 2,6-Di-tert-butyl-4-nitrophenol, the precursor ion [M-H]⁻ is observed at an m/z of 250.1449. nih.gov Common fragmentation pathways for nitrophenols involve the loss of the nitro group (NO₂) and cleavage of the tert-butyl groups.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of the parent compound, 2,4-Di-tert-butylphenol, shows characteristic absorption bands for the hydroxyl group (O-H stretch) and C-H stretches of the aromatic ring and alkyl groups. chemicalbook.comnist.gov For the nitrated compound, additional strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be expected, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for assessing purity. The UV-Vis spectrum of 2,4-Di-tert-butylphenol exhibits absorption maxima that are influenced by the solvent. spectrabase.com The introduction of the nitro group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Table 2: Key Spectroscopic Data for this compound and Related Compounds

| Analytical Technique | Compound | Observed Feature | Reference |

| Mass Spectrometry | This compound | Monoisotopic Mass: 251.152144 g/mol | epa.gov |

| Mass Spectrometry | 2,6-Di-tert-butyl-4-nitrophenol | [M-H]⁻ at m/z 250.1449 | nih.gov |

| Infrared Spectroscopy | 2,4-Di-tert-butylphenol | Characteristic O-H and C-H stretching bands | chemicalbook.comnist.gov |

| UV-Visible Spectroscopy | 2,4-Di-tert-butylphenol | Solvent-dependent absorption maxima | spectrabase.com |

Advanced Chromatographic-Mass Spectrometric Methods for Impurity Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of trace amounts of this compound and its impurities. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The development of an LC-MS/MS method involves optimizing several parameters, including the choice of the chromatographic column, the mobile phase composition, and the mass spectrometer settings. For instance, a reverse-phase C18 column is often used for the separation of phenolic compounds. massbank.eu The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. lcms.cz

In MS/MS analysis, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is crucial for trace analysis in complex matrices. For 2,6-di-tert-butyl-4-nitrophenol, the precursor ion [M-H]⁻ at m/z 250.1449 can be fragmented to yield product ions that are specific to the compound's structure. nih.gov

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis and separation of this compound. When coupled with a suitable detector, such as a UV detector, HPLC can accurately determine the concentration of the compound in a sample.

A typical HPLC method for the analysis of related phenolic compounds like 2,4-Di-tert-butylphenol involves a reverse-phase separation. sielc.com The mobile phase often consists of acetonitrile, water, and an acid like phosphoric acid to ensure good peak shape. sielc.com For applications requiring mass spectrometric detection, volatile mobile phase modifiers like formic acid are used instead of phosphoric acid. sielc.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For example, in a study analyzing extractables and leachables, 2,4-Ditert-butyl-6-nitrophenol was identified with a specific retention time. lcms.cz

Table 3: Chromatographic Methods for the Analysis of Nitrophenols

| Technique | Application | Key Parameters | Reference |

| LC-MS/MS | Trace Analysis | C18 column, Acetonitrile/Water mobile phase, MRM detection | nih.govmassbank.eu |

| HPLC-UV | Quantitative Analysis | Reverse-phase column, Acetonitrile/Water/Phosphoric Acid mobile phase | sielc.com |

Mechanistic Organic Chemistry of 2,4 Di Tert Butyl 5 Nitrophenol and Its Transformations

Reaction Mechanisms Underlying Nitration Pathways on Phenolic Systems

The synthesis of 2,4-Di-tert-butyl-5-nitrophenol is not achieved by direct nitration of 2,4-Di-tert-butylphenol (B135424). Understanding the mechanism of electrophilic aromatic substitution on phenols is key to comprehending this outcome.

The hydroxyl (-OH) group of a phenol (B47542) is a strongly activating, ortho, para-directing group. byjus.comyoutube.com This is due to its ability to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. byjus.com The electron density is particularly increased at the positions ortho and para to the hydroxyl group, making these sites the most favorable for electrophilic substitution. quora.comyoutube.com

In the case of 2,4-Di-tert-butylphenol, the starting material for many related syntheses, the available positions for substitution are C3, C5, and C6. wikipedia.org The directing effects are as follows:

Hydroxyl group (-OH) at C1: Strongly activating, directs ortho (C2, C6) and para (C4).

tert-Butyl group at C2: Weakly activating, directs ortho (C1, C3) and para (C5).

tert-Butyl group at C4: Weakly activating, directs ortho (C3, C5) and para (C1).

When 2,4-Di-tert-butylphenol is treated with nitrating agents like nitric acid, the powerful ortho, para-directing influence of the hydroxyl group dominates. The positions ortho (C6) and para (C4) to the hydroxyl group are most activated. Since the C4 position is already occupied by a tert-butyl group, electrophilic nitration overwhelmingly occurs at the C6 position. This leads to the formation of the isomer 2,4-Di-tert-butyl-6-nitrophenol (B1297931).

To synthesize the target compound, this compound, where the nitro group is meta to the hydroxyl group, alternative strategies are required to bypass the innate directing effects. One documented approach involves protecting the phenolic hydroxyl group before nitration. google.comgoogle.com

Synthetic Pathway for this compound:

Protection: The hydroxyl group of 2,4-Di-tert-butylphenol is protected, for instance, by reacting it with methyl chloroformate to form a carbonate ester. google.com This changes the directing effect of the group at C1 from a strongly activating ortho, para-director to a deactivating director.

Nitration: The protected compound is then nitrated. With the influence of the hydroxyl group masked, nitration is directed by the two tert-butyl groups to the C5 position, yielding a mixture that includes the desired 5-nitro substituted intermediate. google.com

Deprotection: The protecting group is subsequently removed (e.g., by hydrolysis) to yield the final product, this compound. google.com

This multi-step synthesis highlights how mechanistic principles are applied to achieve a specific substitution pattern that is disfavored under direct reaction conditions.

Detailed Studies of Nitro Group Reduction Mechanisms (e.g., Transfer Hydrogenation, Catalytic Reduction)

The nitro group of this compound can be readily reduced to an amino group, forming 5-amino-2,4-di-tert-butylphenol (B1521839), a key intermediate in the synthesis of other complex molecules. google.com This transformation can be achieved through various reduction methods, including catalytic hydrogenation and transfer hydrogenation. chemicalbook.comwikipedia.org

Catalytic Hydrogenation: This is a widely used method for reducing aromatic nitro compounds. wikipedia.org The general mechanism, often referred to as the Haber mechanism, suggests a stepwise reduction process on the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). orientjchem.org

The proposed pathway involves:

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Sequential addition of hydrogen atoms to the nitro group.

Formation of intermediate species, such as the nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) derivatives. orientjchem.org

Final reduction to the amine (-NH2).

Transfer Hydrogenation: This method avoids the use of high-pressure gaseous hydrogen, instead using a hydrogen-donor molecule in the presence of a catalyst. A documented procedure for the reduction of this compound utilizes this technique. chemicalbook.com

Reagents: this compound, ammonium (B1175870) formate (B1220265) (HCOONH₄) as the hydrogen donor, and palladium on activated carbon (Pd/C) as the catalyst. chemicalbook.com

Mechanism: In this process, the ammonium formate decomposes to provide hydrogen in situ, which is then transferred to the nitro compound via the palladium catalyst. The reaction proceeds smoothly at reflux in ethanol (B145695), yielding the corresponding amine quantitatively. chemicalbook.com

Reduction with Metals: Another effective method involves the use of metals in acidic media, such as iron powder with ammonium chloride in an ethanol/water mixture. google.comacsgcipr.org This is a classic method where the metal acts as the reducing agent, undergoing oxidation itself while the nitro group is reduced.

The table below summarizes common reduction conditions for nitroarenes.

| Method | Reagents & Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Highly efficient and clean; potential for side reactions with other functional groups. wikipedia.orgacsgcipr.org |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids high-pressure H₂ gas; specific example available for this compound. chemicalbook.com |

| Metal/Acid Reduction | Fe/NH₄Cl or Zn/Acid | Mild conditions, can be selective in the presence of other reducible groups; generates metal waste. google.comacsgcipr.org |

Investigations into Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Further electrophilic aromatic substitution on the this compound ring is a complex process governed by the competing directing effects of the three existing substituents. The available positions for a new electrophile (E⁺) are C3 and C6.

The directing influences are:

-OH (C1): Strongly activating, ortho, para-director. Favors substitution at C6 (ortho).

-C(CH₃)₃ (C2): Weakly activating, ortho, para-director. Favors substitution at C3 (ortho) and C5 (para, blocked). Also exerts significant steric hindrance on the adjacent C3 position.

-C(CH₃)₃ (C4): Weakly activating, ortho, para-director. Favors substitution at C3 and C5 (ortho, C5 blocked).

-NO₂ (C5): Strongly deactivating, meta-director. Favors substitution at C1 (blocked), C3 (meta), and C5 (blocked).

Analysis of Potential Substitution Sites:

Attack at C6: This position is ortho to the strongly activating -OH group and ortho to the deactivating -NO₂ group (a disfavored position for deactivators). The arenium ion formed by attack at C6 is significantly stabilized by resonance involving the lone pairs of the hydroxyl group.

Attack at C3: This position is meta to the activating -OH group (disfavored), ortho to a bulky tert-butyl group (sterically hindered), and ortho to the deactivating -NO₂ group (disfavored).

Considering these factors, electrophilic attack is most likely to occur at the C6 position . The powerful activating and resonance-stabilizing effect of the hydroxyl group at the ortho position generally outweighs the deactivating influence of the nitro group and the steric hindrance from the neighboring substituents. organicchemistrytutor.comlibretexts.org Therefore, reactions such as halogenation or further nitration would be predicted to yield the 2,4-di-tert-butyl-6-E-5-nitrophenol derivative.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetics: Reaction rates are governed by the activation energy (Ea) of the rate-determining step.

Nitration: The rate of electrophilic substitution is heavily influenced by the substituents present. Activating groups like -OH increase the rate by stabilizing the transition state leading to the arenium ion, while deactivating groups like -NO₂ decrease the rate. libretexts.org The presence of bulky tert-butyl groups introduces steric hindrance, which can slow down reactions, particularly at adjacent positions. nih.govacs.org This steric factor is a key kinetic consideration in all reactions involving this molecule.

Nitro Reduction: The kinetics of catalytic hydrogenation can be complex, depending on factors like catalyst concentration, hydrogen pressure, and temperature. acsgcipr.org These reactions are often studied using calorimetry to ensure that the rate of heat evolution is manageable, as most nitro group reductions are highly exothermic. acsgcipr.org

Nitration: Electrophilic nitration of aromatic rings is typically a thermodynamically favorable process. The relative stability of the potential isomeric products determines the product distribution under thermodynamic control. However, nitration is often under kinetic control, meaning the product distribution reflects the relative rates of formation. quora.com

Nitro Reduction: The reduction of a nitro group to an amine is a highly exothermic and thermodynamically favorable process. acsgcipr.org The large negative enthalpy change drives the reaction to completion. The thermodynamic reducibility of a nitroaromatic compound can be correlated with its one-electron reduction potential, a parameter that indicates its tendency to accept an electron. dtic.mil

The interplay between kinetic and thermodynamic factors is crucial. For instance, while one isomeric product might be thermodynamically more stable, it may form more slowly (kinetic barrier) than a less stable isomer. For the reactions of this compound, the steric bulk of the tert-butyl groups likely raises the activation energy for substitutions at adjacent sites (a kinetic effect), influencing the final product ratios.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in understanding the electronic behavior of molecules. These methods can elucidate the distribution of electrons and predict a molecule's propensity to participate in chemical reactions.

Determination of Ionization Potential (IP) and Electron Affinity (EA)

Ionization potential (IP) is the energy required to remove an electron from a molecule, indicating its stability towards oxidation. Conversely, electron affinity (EA) is the energy released when a molecule accepts an electron, reflecting its capacity to be reduced. For substituted phenols, these parameters are significantly influenced by the nature and position of the substituents on the aromatic ring.

Table 1: Predicted Electronic Properties of 2,4-Di-tert-butyl-5-nitrophenol in Comparison to Related Compounds

| Compound | Predicted Ionization Potential (eV) | Predicted Electron Affinity (eV) | Key Influencing Factors |

| 2,4-Di-tert-butylphenol (B135424) | Lower than phenol (B47542) | Lower than phenol | Electron-donating tert-butyl groups increase electron density. |

| This compound | Higher than 2,4-di-tert-butylphenol | Higher than 2,4-di-tert-butylphenol | The electron-withdrawing nitro group stabilizes the anion and makes electron removal more difficult. |

| 2,4-Di-tert-butyl-6-nitrophenol (B1297931) | Similar to the 5-nitro isomer | Similar to the 5-nitro isomer | Positional isomerism will cause minor differences in electronic properties. |

Note: The values in this table are qualitative predictions based on chemical principles, as direct computational data for this compound is not available in the cited sources.

Calculation of Non-Linear Optical (NLO) Descriptors (e.g., Dipole Moment, Polarizability)

Non-linear optical (NLO) properties of molecules are of significant interest for their potential applications in optoelectronics. These properties are described by parameters such as the dipole moment (µ) and polarizability (α), which quantify the response of a molecule to an external electric field.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional structure of molecules and their spectroscopic properties. By optimizing the molecular geometry, DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely reveal a non-planar structure due to the steric hindrance imposed by the bulky tert-butyl groups. This steric strain can lead to distortions in the benzene (B151609) ring and influence the orientation of the nitro and hydroxyl groups. These structural parameters are crucial for understanding the molecule's reactivity and its interactions with other molecules.

Furthermore, DFT can be employed to predict spectroscopic properties, such as infrared (IR) and UV-Visible absorption spectra. The calculated vibrational frequencies in the IR spectrum can help identify characteristic functional groups, while the electronic transitions predicted in the UV-Vis spectrum can provide information about the molecule's electronic structure and color.

In Silico Prediction of Molecular Interactions and Potential Energy Surfaces

Understanding how a molecule interacts with its environment is key to predicting its physical and biological properties. In silico methods, such as molecular docking and molecular dynamics simulations, can be used to study these interactions. The potential energy surface (PES) of a molecule, which describes its energy as a function of its geometry, is fundamental to these simulations.

For this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. The bulky tert-butyl groups will play a significant role in dictating the steric accessibility of these interaction sites. The aromatic ring can also participate in π-stacking interactions.

By mapping the potential energy surface, computational models can identify the most stable conformations of the molecule and the energy barriers between them. This information is invaluable for understanding the molecule's dynamic behavior and its potential to bind to biological targets or other molecules.

Role in Pharmaceutical Research and Development

Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a chemical intermediate, 2,4-Di-tert-butyl-5-nitrophenol serves as a crucial building block in the multi-step synthesis of complex pharmaceutical molecules. Its specific substitution pattern makes it an ideal precursor for certain classes of compounds.

The most prominent role of this compound is as a key intermediate in the manufacturing process of Ivacaftor. tdcommons.org Ivacaftor (trade name Kalydeco) is a drug used for the treatment of cystic fibrosis in patients who have specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. tdcommons.orggoogle.com

| Reagents/Catalyst | Solvent | Reaction Conditions | Source |

| Raney Nickel, Hydrogen gas | Isopropyl alcohol | Room temperature, 4-6 kg pressure | google.com |

| Palladium on carbon (5%), Methane (B114726) sulfonic acid, Hydrogen gas | Isopropyl alcohol | Room temperature, 4-6 kg pressure | google.com |

| Palladium on activated carbon (5%), Ammonium (B1175870) formate (B1220265) | Ethanol (B145695) | Reflux for 2 hours | chemicalbook.com |

| Palladium on carbon (5%), Hydrogen gas | Ethyl acetate | 30±5°C, 4-5 kg/cm2 pressure for 20 hours | tdcommons.org |

| Iron powder, Ammonium chloride | Ethanol, Water | 70°C to 75°C | google.com |

This interactive table summarizes various documented methods for the reduction of this compound to its corresponding amine, a key step in the synthesis of Ivacaftor.

While its role in Ivacaftor synthesis is well-documented, this compound and its structural isomers, such as 2,4-Di-tert-butyl-6-nitrophenol (B1297931), are recognized as intermediates in the synthesis of various organic compounds. smolecule.com Phenolic compounds, in general, are foundational structures in many pharmaceutical agents. nih.gov The specific substitution pattern of this compound, featuring bulky tert-butyl groups, makes it a valuable component for creating sterically hindered phenolic derivatives, which can be explored for various pharmacological applications. smolecule.com

Impurity Analysis and Genotoxic Impurity Assessment in Drug Substances

Ensuring the purity of active pharmaceutical ingredients is a critical aspect of drug safety, mandated by regulatory agencies worldwide. clearsynth.compharmaffiliates.com

Given its role as a precursor, this compound is considered a potential process-related impurity in the final Ivacaftor drug substance. Its presence would indicate an incomplete reduction reaction during synthesis. Therefore, highly sensitive analytical methods are required to detect and quantify its trace levels in the API. pharmaceresearch.comvenkatasailifesciences.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for controlling impurities in pharmaceuticals. pharmaffiliates.comgmpinsiders.com

Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods employed for the identification and quantification of impurities. clearsynth.comgmpinsiders.com These methods are essential for ensuring that the levels of any residual this compound are below the acceptable limits defined by international guidelines. pharmaffiliates.com

| Analytical Technique | Purpose | Regulatory Context |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of non-volatile impurities like this compound in the drug substance. clearsynth.com | A cornerstone of quality control for ensuring purity and meeting regulatory standards set by bodies like the FDA and EMA. pharmaffiliates.comgmpinsiders.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. Can be used to confirm the identity of trace compounds. clearsynth.com | Used to develop and validate analytical methods for impurity profiling as required by regulatory guidelines. nih.gov |

This interactive table outlines the primary analytical methods used for detecting and quantifying potential impurities such as this compound in pharmaceutical products.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the control of impurities. gmpinsiders.com For most impurities, qualification thresholds are established based on clinical data and the maximum daily dose of the drug. tga.gov.au

However, for impurities that have the potential to be genotoxic (i.e., damaging to DNA), a more stringent approach is required. researchgate.net Nitrophenols can be of particular concern and may be flagged for genotoxicity assessment. nih.gov The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for such impurities, which is often set at a very low level (e.g., 1.5 µ g/day for chronic exposure) in the absence of sufficient safety data. nih.gov A risk assessment for an impurity like this compound would involve evaluating its genotoxic potential through a battery of tests. researchgate.netnih.gov If an impurity is found to be non-genotoxic in appropriate assays, it can be controlled at higher, less restrictive limits. nih.gov

Structure-Activity Relationship (SAR) Studies of Phenolic Derivatives in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing molecules with desired biological activities and for understanding their mechanism of action. rsc.org The biological activity of phenolic compounds is highly dependent on their chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. nih.govresearchgate.net

The specific structural features of this compound—two bulky tert-butyl groups and a nitro group—are significant in SAR analyses. The bulky tert-butyl groups create steric hindrance, which can influence how the molecule interacts with biological targets like enzymes or receptors. smolecule.com The electronic properties of the nitro group also play a critical role. Quantitative structure-activity relationship (QSAR) models often use calculated parameters such as orbital energies and heat of formation to predict the antioxidant or other biological activities of new phenolic compounds. nih.govresearchgate.net The position of substituents is also crucial; for instance, the relative positions of functional groups (ortho, meta, para) can significantly affect properties like antioxidant capacity. researchgate.net Understanding these relationships allows medicinal chemists to predict the behavior of complex phenolic structures and to design novel therapeutic agents. nih.gov

| Structural Feature | Influence on Activity in Phenolic Compounds | Source |

| Number and Location of Hydroxyl Groups | Directly governs antioxidant capacity and biological activity. nih.gov | nih.gov |

| Steric Hindrance (e.g., from tert-butyl groups) | Affects reactivity and the ability to interact with molecular targets. smolecule.com | smolecule.com |

| Substituent Position (ortho, meta, para) | Plays a key role in activity; the ortho position is often found to be more active in certain antioxidant assays. researchgate.net | researchgate.net |

| Electronic Properties (e.g., of a nitro group) | Influences redox potential and interactions with biological systems. smolecule.com | smolecule.com |

This interactive table summarizes key structural features of phenolic derivatives and their general influence on biological activity, providing context for the SAR of this compound.

Design and Synthesis of Analogs for Modulating Biological Activity

The chemical scaffold of this compound presents a versatile platform for the design and synthesis of analogs with potentially modulated biological activities. While specific research on the extensive synthesis of analogs of this particular nitrophenol is not widely documented, its role as a key intermediate and impurity in the synthesis of the cystic fibrosis drug, Ivacaftor, underscores its pharmaceutical relevance. pharmaffiliates.compharmaceresearch.com The synthesis of related compounds and derivatives provides insight into the strategies that can be employed to create a library of analogs for biological screening.

A primary route for creating analogs involves the modification of the functional groups on the phenol (B47542) ring: the hydroxyl, the nitro, and the tert-butyl groups. For instance, the reduction of the nitro group to an amine is a documented transformation. The synthesis of 5-amino-2,4-di-tert-butylphenol (B1521839) has been achieved by treating this compound with ammonium formate in the presence of a palladium catalyst on activated carbon. chemicalbook.com This amino derivative can then serve as a precursor for a variety of subsequent reactions, such as acylation or alkylation, to introduce diverse substituents and explore their impact on biological activity.

Furthermore, the hydroxyl group offers another site for modification. Ether and ester analogs can be readily synthesized to alter the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters for drug-receptor interactions.

The tert-butyl groups, while generally providing steric bulk and influencing solubility, could also be subjects of modification in analog design. Replacing one or both tert-butyl groups with other alkyl groups of varying sizes or with different electron-donating or -withdrawing groups could systematically probe the steric and electronic requirements of potential biological targets.

The synthesis of derivatives of the parent compound, 2,4-di-tert-butylphenol (B135424), and its isomers has been explored more broadly. For example, the nitration of 2,4-di-tert-butylphenol can yield the 6-nitro isomer under specific oxidative conditions. The methodologies used in these syntheses can be adapted to create a range of nitrophenol analogs with the nitro group at different positions, allowing for a systematic investigation of the influence of the nitro group's location on biological efficacy.

The table below outlines potential synthetic strategies for generating analogs of this compound.

| Starting Material | Reaction Type | Potential Analogs | Purpose of Modification |

| This compound | Reduction of nitro group | 5-Amino-2,4-di-tert-butylphenol and its N-acylated/alkylated derivatives | Introduce new functional groups for further derivatization, alter polarity and hydrogen bonding. |

| This compound | O-alkylation / O-acylation | Ether and ester derivatives | Modify lipophilicity and metabolic stability. |

| 2,4-Di-tert-butylphenol | Nitration | Isomeric nitrophenols (e.g., 6-nitro isomer) | Investigate the positional importance of the nitro group for biological activity. |

| Phenol | Friedel-Crafts alkylation followed by nitration | Analogs with varied alkyl substituents | Explore the impact of steric bulk on receptor binding. |

By employing these and other synthetic methodologies, a diverse library of analogs can be generated to explore the structure-activity relationships and identify compounds with optimized biological profiles for various therapeutic targets.

Investigation of Substituent Effects on Receptor Binding and Efficacy

The biological activity of phenolic compounds is intricately linked to the nature and position of substituents on the aromatic ring. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of receptor binding and subsequent biological efficacy. While direct and extensive research on the substituent effects for this compound is limited, valuable insights can be drawn from studies on its parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), and other related structures.

Studies on 2,4-DTBP have revealed its interaction with various biological targets, including insect odorant receptors and retinoid X receptors (RXRα). mdpi.com The binding of 2,4-DTBP to the insect Orco subunit, for example, was confirmed through electrophysiology experiments and point mutations, highlighting the specific interactions that govern its activity. mdpi.com

The position of the nitro group is also a critical factor. The placement of the nitro group at the 5-position in this compound, meta to the hydroxyl group, will have a different electronic and steric influence compared to a nitro group at the 6-position (ortho to the hydroxyl group), as seen in its isomer 2,4-di-tert-butyl-6-nitrophenol. The ortho-nitro isomer, for example, has been studied as a potential uncoupler of oxidative phosphorylation, a biological activity that is highly dependent on the molecule's structure and ability to shuttle protons across mitochondrial membranes.

The bulky tert-butyl groups at the 2- and 4-positions play a significant role in defining the shape of the molecule and restricting its conformational flexibility. This steric hindrance can dictate the accessibility of the functional groups to the receptor's binding site and can also protect the phenol from metabolic degradation. Structure-activity relationship studies on analogs with different alkyl groups could elucidate the optimal steric requirements for a given biological target.

The table below summarizes the potential effects of key substituents on the biological activity of the 2,4-di-tert-butylphenol scaffold.

| Substituent | Position | Potential Effects on Receptor Binding and Efficacy | Rationale |

| Nitro (-NO2) | 5 | Alters electronic properties (electron-withdrawing), increases polarity, potential for new hydrogen bonds or ionic interactions. May influence metabolic stability. | The nitro group can act as a pharmacophore or toxicophore depending on its reduction potential within the biological system. nih.gov |

| Hydroxyl (-OH) | 1 | Acts as a hydrogen bond donor and acceptor, crucial for anchoring the molecule in many receptor binding sites. Its acidity is modulated by other ring substituents. | Phenolic hydroxyl groups are common features in many biologically active molecules. |

| tert-Butyl | 2, 4 | Provides steric bulk, influences lipophilicity, and can shield the phenol ring from metabolic enzymes. Dictates the overall shape and fit within a receptor pocket. | The size and shape of the molecule are critical for selective receptor binding. |

Further research involving the synthesis and biological evaluation of a systematic series of this compound analogs is necessary to fully delineate the structure-activity relationships and to exploit the therapeutic potential of this chemical scaffold. Such studies would involve modifying the nitro, hydroxyl, and tert-butyl groups and assessing the impact of these changes on binding affinity and functional activity at various receptors.

Advanced Research Applications and Methodological Investigations

Interfacial Chemistry and Adsorption Studies on Solid Surfaces

The study of how nitrophenols, including 2,4-Di-tert-butyl-5-nitrophenol, interact with solid surfaces is crucial for understanding their environmental distribution and for developing remediation technologies. Research in this area often investigates the adsorption of these compounds from aqueous solutions onto various materials.

The adsorption behavior of phenolic compounds is significantly influenced by the properties of both the adsorbent material and the specific structure of the phenol (B47542). For instance, studies on the adsorption of phenol and p-nitrophenol on granular activated carbon (GAC) have shown that 4-nitrophenol (B140041) is more readily adsorbed than phenol. epa.gov The kinetics of this adsorption process are often controlled by intra-particle diffusion. epa.gov

The nature of the adsorbent surface plays a critical role. Metal-organic frameworks (MOFs) have been explored as potential adsorbents. Research has shown that MOFs like NH2-MIL-101(Al) exhibit a high adsorption capacity for p-nitrophenol, which is attributed to hydrogen bonding between the nitro group of the phenol and the amino groups within the MOF structure. acs.org This highlights the importance of specific functional group interactions in determining adsorption affinity. The adsorption kinetics on such materials frequently follow a pseudo-second-order model. acs.org

Furthermore, the pH of the solution and its ionic strength are key parameters influencing the adsorption of nitrophenols onto novel materials like carbon nanospheres. pucp.edu.pe Isotherm models such as the Langmuir and Freundlich models are commonly used to describe the equilibrium of adsorption, with studies indicating that interactions can be complex, involving localized monolayer adsorption and potential repulsive forces between adsorbed molecules. researchgate.net

Environmental Fate and Transport Research Methodologies for Nitrophenols

Investigating the environmental fate and transport of nitrophenols is essential for assessing their ecological impact. These compounds can be released into the environment from industrial activities and vehicle emissions. cdc.gov Research methodologies in this field are diverse, combining field monitoring, laboratory experiments, and mathematical modeling.

Biodegradation Studies: A primary method to study the fate of nitrophenols is through biodegradation assays. Batch anaerobic tests, for example, are used to assess the biodegradability of various nitrophenols by measuring methane (B114726) production. nih.gov Such studies help determine the level of inhibition these compounds exert on microbial communities, like methanogenic bacteria. nih.gov It has been observed that the position of the nitro group and the presence of multiple nitro groups affect toxicity and biodegradability, with 2,4-dinitrophenol (B41442) showing higher inhibition than single-nitro-phenols. nih.gov The degradation pathways can differ between gram-positive and gram-negative bacteria, with some pathways proceeding via hydroquinone (B1673460) and others via 4-nitrocatechol. researchgate.netiwaponline.com

Transport Modeling: The transport of nitrophenols between different environmental compartments (air, water, soil) is evaluated using models. Non-steady-state equilibrium models can predict the distribution of compounds like 4-nitrophenol, which tends to partition predominantly into water. cdc.gov The physical properties of the specific isomer, such as its Henry's law constant and vapor pressure, significantly influence its atmospheric concentration and transport. cdc.gov

Advanced Reactor Studies: Laboratory-scale reactors, such as sequencing batch reactors, are employed to study the kinetics of nitrophenol removal under controlled conditions. These studies can examine biological oxidation and denitrification processes, providing data to develop technological solutions for wastewater treatment. nih.gov Models that account for the limiting effects of both the nitrophenol (as a carbon source) and nitrogen have been developed to correlate experimental data. nih.gov

In Vitro and In Silico Studies of Biological Activity of Reduced Analogues

The reduction of the nitro group in this compound yields its amino analogue, 5-Amino-2,4-di-tert-butylphenol (B1521839). This transformation significantly alters the molecule's electronic properties and biological activities, which are subjects of extensive research.

Research on Antioxidant Properties of Amino-Substituted Derivatives

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals by donating a hydrogen atom from the hydroxyl group, forming a stable phenoxyl radical. scispace.com The substituents on the aromatic ring play a crucial role in modulating this activity.

The amino group, being an electron-donating group, can influence the antioxidant capacity. The antioxidant activities of various amino acid esters have been studied, with some amino-substituted compounds showing significant interaction with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov The mechanism of action for phenolic antioxidants involves the stabilization of the resulting radical through electron delocalization. scispace.com The presence of an amino group, particularly in the para position, can enhance this stabilization.

Investigations into Antimicrobial Efficacy of Amino-Substituted Derivatives

The antimicrobial properties of phenolic compounds and their derivatives are a significant area of investigation. The parent compound, 2,4-di-tert-butylphenol (B135424), has been identified as an antimicrobial agent. nih.gov Research into amino-substituted derivatives explores how the addition of an amino group affects this activity.

Studies on novel amphiphilic aromatic amino alcohols have shown that these compounds can exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various Candida species. doi.org The antimicrobial efficacy often correlates with the compound's lipophilicity, which can be modified by the length of alkyl chains attached to the molecule. doi.org The synthesis of various 3-aminophenol (B1664112) and 5-aminoquinoline (B19350) derivatives and their subsequent testing against bacterial and fungal strains have demonstrated that specific structural motifs lead to good antimicrobial activity. researchgate.net Standardized microdilution tests, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), are typically used to determine the Minimum Inhibitory Concentration (MIC) of these compounds. nih.govdoi.org

Development of Analytical Protocols for Quality Control and Research Applications

Accurate and reliable analytical methods are paramount for the quality control of this compound and for its quantification in research samples. A variety of techniques are employed for the determination of nitrophenols.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrophenols. chromatographyonline.comresearchgate.net Reverse-phase HPLC with a UV-photodiode array detector can be used for the sensitive determination of nitrophenol isomers. researchgate.net Method development often involves optimizing the mobile phase composition (e.g., buffer pH and organic modifier like acetonitrile), flow rate, and column temperature to achieve optimal separation. chromatographyonline.com For trace analysis in environmental samples like tap water, a pre-concentration step using Solid-Phase Extraction (SPE) is often required. chromatographyonline.com Gas Chromatography (GC), sometimes requiring derivatization of the phenols, is also utilized. nih.gov

Spectroscopic Methods: UV-Vis spectrophotometry offers a simple and sensitive method for determining nitrophenol isomers. nih.gov However, spectral interferences can be a challenge in mixtures, necessitating the use of multivariate calibration techniques like Partial Least Squares (PLS) modeling to resolve the components. nih.gov Raman spectroscopy has also been investigated for the determination of nitrophenol isomers, providing characteristic peaks for each isomer in both solid and liquid phases. spectroscopyonline.com

Method Validation: The validation of these analytical methods is crucial to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), repeatability, reproducibility, accuracy, and selectivity. chromatographyonline.com For instance, an HPLC method for nitrophenols in water was validated by assessing recoveries in spiked samples, which were in the range of 90–112%, and by ensuring that intraday and interday precisions were within acceptable limits. chromatographyonline.com

The table below summarizes some of the analytical techniques used for nitrophenol analysis.

| Analytical Technique | Principle | Application | Key Parameters & Findings |

| HPLC with UV Detection | Separation based on polarity, detection by UV absorbance. chromatographyonline.com | Quantification of nitrophenol isomers in water and industrial samples. chromatographyonline.com | Isocratic elution with a C18 column. Requires SPE for trace analysis. LOD can reach µg/L levels. chromatographyonline.comresearchgate.net |

| Spectrophotometry with PLS | Measures absorbance of light; PLS resolves spectral overlap. nih.gov | Simultaneous determination of nitrophenol isomers in water. nih.gov | Measures absorbance over 300-520 nm. Orthogonal signal correction improves prediction accuracy. nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of light, providing a vibrational fingerprint. spectroscopyonline.com | Identification and quantification of nitrophenol isomers. spectroscopyonline.com | Provides characteristic peaks for each isomer. Intensity correlates linearly with concentration. spectroscopyonline.com |

| GC-MS | Separation by volatility and boiling point, detection by mass. nih.gov | Identification of nitrophenols and their derivatives in complex mixtures. nih.gov | Often used after extraction and derivatization for environmental and biological samples. nih.gov |

Q & A

Q. What are the critical considerations for designing a synthesis protocol for 2,4-Di-tert-butyl-5-nitrophenol?

Methodological Answer:

- Step 1: Select a nitro-phenol precursor with tert-butyl substituents positioned to minimize steric hindrance during nitration. For example, use tert-butylphenol derivatives (e.g., 2,4-di-tert-butylphenol) as starting materials .

- Step 2: Optimize nitration conditions (e.g., nitric acid concentration, temperature) to achieve regioselectivity at the 5-position. Monitor reaction progress via HPLC or GC-MS to confirm product purity .

- Step 3: Characterize the product using NMR (¹H/¹³C), FTIR (to confirm nitro and hydroxyl groups), and mass spectrometry. Cross-validate with computational models (e.g., DFT for electronic structure analysis) .

Q. How can researchers ensure stability and reproducibility in studies involving this compound?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to track nitro group decomposition .

- Reproducibility: Standardize solvent systems (e.g., DMSO or ethanol) and storage conditions (e.g., inert atmosphere, −20°C) to minimize batch-to-batch variability. Document all procedural deviations in a research log .

Q. What analytical techniques are essential for characterizing impurities in this compound?

Methodological Answer:

- Impurity Profiling: Combine LC-MS (for molecular weight identification) and GC-FID (for quantification of volatile byproducts). Compare results against reference standards (e.g., nitro-phenol derivatives) .

- Quantitative Analysis: Use internal calibration curves with spiked samples to account for matrix effects. Validate methods via inter-laboratory comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Data Reconciliation: Systematically compare reaction conditions across studies (e.g., solvent polarity, catalyst loading). Replicate experiments under controlled variables to isolate conflicting factors .

- Theoretical Frameworks: Apply Hammett substituent constants to model electronic effects of tert-butyl and nitro groups. Use computational tools (e.g., Gaussian) to predict reaction pathways and compare with empirical data .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

- Factorial Design: Test degradation rates under factors like UV irradiation, microbial activity, and soil composition. Use ANOVA to identify significant interactions .

- Ecotoxicology: Employ Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Pair with metabolite profiling (e.g., LC-QTOF-MS) to link degradation products to toxicity endpoints .

Q. How can computational modeling enhance mechanistic studies of this compound’s antioxidant properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions between the compound and free radicals (e.g., DPPH) to predict scavenging efficiency. Validate with experimental ESR spectroscopy .

- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like HOMO-LUMO gaps and nitro group charge density. Train models with literature data on phenolic antioxidants .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Crystallization Optimization: Screen solvent systems (e.g., hexane/ethyl acetate gradients) and employ slow evaporation techniques. Use additives (e.g., crown ethers) to stabilize π-π interactions .

- Data Interpretation: Refine crystal structures using software like SHELX or Olex2. Cross-reference with spectroscopic data to confirm molecular conformation .

Theoretical and Methodological Frameworks

Q. How should researchers align studies on this compound with broader chemical theory?

Methodological Answer:

- Conceptual Anchoring: Frame research within the context of substituent effects on phenolic reactivity (e.g., steric vs. electronic influences). Reference established theories like the Bell-Evans-Polanyi principle for nitro group reactions .

- Interdisciplinary Links: Connect findings to materials science (e.g., antioxidant additives in polymers) or environmental chemistry (e.g., nitro-phenol degradation pathways) .

Q. What statistical approaches address variability in biological assays involving this compound?

Methodological Answer:

- Robust Statistical Design: Use nested ANOVA to account for hierarchical variability (e.g., plate-to-plate differences in cell-based assays). Apply bootstrap resampling for small-sample datasets .

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify bias sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。